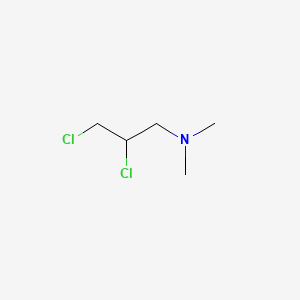
Diethyl(difluoro)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(difluoro)stannane is an organotin compound characterized by the presence of two ethyl groups and two fluorine atoms bonded to a tin atom. Organotin compounds, including this compound, are known for their diverse applications in various fields such as organic synthesis, materials science, and catalysis. The unique combination of ethyl and fluorine substituents imparts distinct chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(difluoro)stannane typically involves the reaction of diethylstannane with a fluorinating agent. One common method is the reaction of diethylstannane with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl(difluoro)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl(difluoro)stannic oxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions.
Major Products Formed:
Oxidation: Diethyl(difluoro)stannic oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl(difluoro)stannane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for introducing fluorine atoms into organic molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tin and fluorine.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its organotin structure.
Industry: this compound is used in the production of specialty materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl(difluoro)stannane involves its interaction with molecular targets through its tin and fluorine atoms. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions.
Comparaison Avec Des Composés Similaires
Diethylstannane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Difluorostannane: Contains fluorine but lacks the ethyl groups, leading to distinct chemical properties.
Tetraethylstannane: Contains four ethyl groups, making it less reactive compared to diethyl(difluoro)stannane.
Uniqueness: this compound’s unique combination of ethyl and fluorine substituents imparts distinct chemical properties, making it more reactive and versatile compared to its analogs. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in a wider range of chemical reactions and applications.
Propriétés
Numéro CAS |
649-48-9 |
|---|---|
Formule moléculaire |
C4H10F2Sn |
Poids moléculaire |
214.83 g/mol |
Nom IUPAC |
diethyl(difluoro)stannane |
InChI |
InChI=1S/2C2H5.2FH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
ZUZWPMMMTJDPFG-UHFFFAOYSA-L |
SMILES canonique |
CC[Sn](CC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


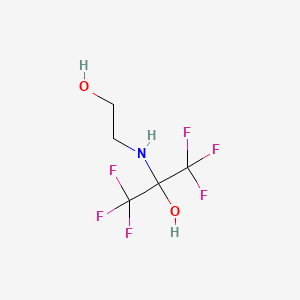


![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
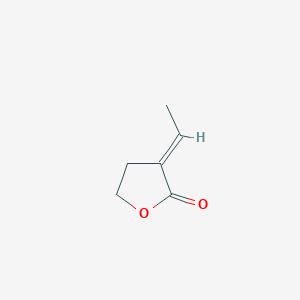
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
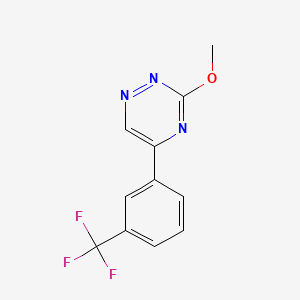
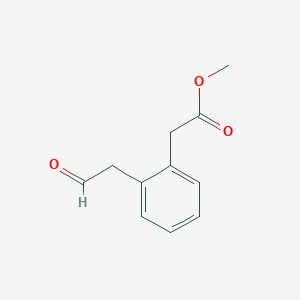
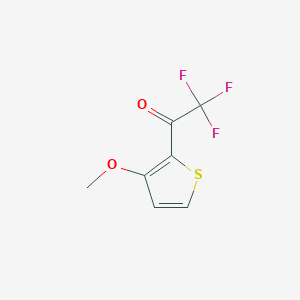
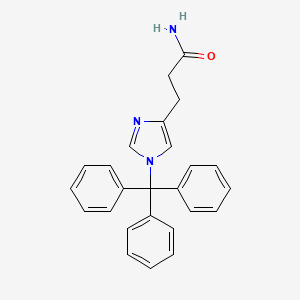

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
